molecular formula C11H16N2O6 B13140757 1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13140757
M. Wt: 272.25 g/mol
InChI Key: YAKSSRAOGINRKE-BDNRQGISSA-N
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Description

1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrimidine dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions. The pyrimidine dione moiety is then introduced via nucleophilic substitution reactions. The final deprotection step yields the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohol derivatives .

Scientific Research Applications

1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,4-dihydropyridine-3-carboxamide
  • 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,4-dihydropyridine-3-carboxamide

Uniqueness

1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrofuran ring and pyrimidine dione moiety make it a valuable compound for various applications .

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-7(15)8(18-2)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)/t6-,7-,8+,10-/m1/s1

InChI Key

YAKSSRAOGINRKE-BDNRQGISSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)OC)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OC)O

Origin of Product

United States

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